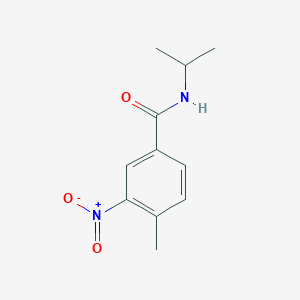
4-methyl-3-nitro-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-(propan-2-yl)benzamide is an organic compound with a molecular formula of C11H14N2O3 It is a derivative of benzamide, characterized by the presence of a methyl group at the 4-position, a nitro group at the 3-position, and an isopropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(propan-2-yl)benzamide can be achieved through a multi-step process involving the nitration of 4-methylbenzamide followed by the introduction of the isopropyl group. One common method involves the following steps:
Nitration: 4-methylbenzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amidation: The nitrated product is then reacted with isopropylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(propan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-(propan-2-yl)benzamide.
Scientific Research Applications
4-methyl-3-nitro-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the amide moiety can form hydrogen bonds with proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
3-nitro-N-(propan-2-yl)benzamide: Lacks the methyl group, which may affect its electronic properties and reactivity.
4-methyl-N-(propan-2-yl)benzamide:
Uniqueness
4-methyl-3-nitro-N-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and isopropyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-5-4-8(3)10(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
BRPLPZDEIGVTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















